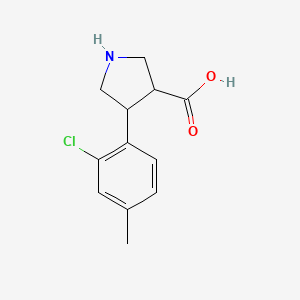

4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid

Description

4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a substituted aromatic ring at the 4-position of the pyrrolidine scaffold.

Propriétés

IUPAC Name |

4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-7-2-3-8(11(13)4-7)9-5-14-6-10(9)12(15)16/h2-4,9-10,14H,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREWDLFCKDAIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CNCC2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenation and Esterification of Pyridine Derivatives as Precursors

One important approach involves the preparation of chlorinated pyridine derivatives, which can be transformed into pyrrolidine intermediates.

A patented method describes the chlorination of 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride mixtures using sulfur oxychloride in the presence of catalysts such as sodium bromide or DMF. This chlorination yields 4-chloro-2-pyridyl methyl formiate intermediates, which are subsequently reacted with methyl alcohol to form esters.

The chlorination step is conducted with a sulfur oxychloride to substrate mass ratio of approximately 2–5:1, under reflux conditions for 6–20 hours. After chlorination, the esterification with methyl alcohol proceeds in toluene solvent at controlled temperatures to yield white needle-shaped crystals of the chlorinated ester intermediate with yields around 58% to 90% depending on conditions.

This method provides high purity and yield of chlorinated pyridine esters, which serve as valuable intermediates for further transformations toward pyrrolidine derivatives.

Stereoselective Construction of Pyrrolidine Core

The pyrrolidine-3-carboxylic acid framework is often synthesized via stereoselective 1,4-addition reactions to enantiopure enones, followed by lactam reduction and functional group manipulations.

For example, copper-catalyzed 1,4-addition of aryl cuprates to enantiopure enones yields key adducts with high diastereoselectivity. Subsequent reduction of lactams with borane in THF and removal of protecting groups afford diols, which can be oxidized to diacids and further converted to the target pyrrolidine carboxylic acids.

Rhodium(I)-catalyzed 1,4-addition and C-H activation-arylation strategies have also been employed to introduce aryl substituents selectively at the pyrrolidine ring, achieving the desired 4-(2-chloro-4-methylphenyl) substitution pattern.

These methods allow for precise control over stereochemistry and substitution, critical for biological activity.

Decarboxylative Michael Addition Approaches

Another synthetic strategy involves the doubly decarboxylative Michael-type addition of pyridylacetic acids to electrophilic olefins such as chromone-3-carboxylic acids under Brønsted base catalysis. Although focused on chromanone derivatives, this methodology illustrates the utility of decarboxylative coupling to form C-C bonds adjacent to pyridine rings and could be adapted for pyrrolidine synthesis.

Mechanistic studies confirm the reaction proceeds through initial decarboxylation to generate a nucleophilic carbanion, which adds to the olefin, followed by a second decarboxylation step.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The chlorination and esterification method is well-documented in patent literature, emphasizing the use of sulfur oxychloride and catalytic sodium bromide to achieve efficient chlorination of pyridine derivatives. The process is notable for its relatively mild conditions and high yields, making it industrially relevant.

Stereoselective synthesis routes rely on metal-catalyzed addition reactions to introduce the aryl substituent at the 4-position of the pyrrolidine ring. These methods are supported by extensive structure-activity relationship studies and provide access to various analogs by modifying the aryl group or substituents.

The decarboxylative Michael addition provides an innovative approach to constructing pyridine-containing heterocycles through cascade reactions involving double decarboxylation, offering potential for enantioselective variants and complex molecule assembly.

No direct synthesis of 4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid was found in a single-step reaction; rather, the compound is assembled via multi-step sequences involving halogenated pyridine intermediates and stereoselective ring construction.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Esters, amides

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals

Mécanisme D'action

The mechanism of action of 4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the 2-chloro-4-methylphenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The carboxylic acid group may also participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and pyrrolidine backbone significantly alter molecular weight, polarity, and solubility. Below is a comparative analysis of key analogs:

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- Chlorine vs.

- Methyl vs.

Key Observations :

- Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., Cl, CF₃) often exhibit lower yields due to reduced nucleophilicity in key reaction steps .

- Purity Trends : Compounds with simpler substituents (e.g., single Cl or OCH₃) achieve higher purity (>97%) compared to multi-substituted analogs .

Spectroscopic and Analytical Data

Infrared (IR) and mass spectrometry (MS) data provide insights into functional group vibrations and molecular ion stability.

Table 3: Spectroscopic Data for Selected Analogs

Activité Biologique

4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of 4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid is C₁₂H₁₁ClNO₃, with a molecular weight of approximately 253.68 g/mol. The compound features a pyrrolidine ring, a carboxylic acid functional group, and a chloromethyl-substituted phenyl ring, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that 4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.

- Fungi , including Candida auris.

The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Klebsiella pneumoniae | 12.5 |

| Candida auris | 10 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promising anticancer activity, particularly against A549 human lung cancer cells. Preliminary assessments indicate that it can induce apoptosis and inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) for A549 cells was found to be approximately 15 µM, suggesting moderate potency in this context.

The biological activity of 4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid is attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : It may bind to cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.

The carboxylic acid group is believed to participate in hydrogen bonding, enhancing the stability of the compound-target complex.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring and modifications to the pyrrolidine structure can significantly affect potency and selectivity:

- Substituents that enhance electron density on the aromatic ring tend to improve antimicrobial activity.

- Modifications that increase lipophilicity may enhance membrane permeability, thereby improving bioavailability.

Case Studies

Several studies have explored the biological potential of derivatives of 4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid:

- Antimicrobial Efficacy Study : A study tested various derivatives against Staphylococcus aureus, revealing that compounds with electron-donating groups exhibited lower MIC values compared to those with electron-withdrawing groups .

- Anticancer Activity Assessment : Research on structural analogs demonstrated enhanced anticancer activity when substituents were strategically placed on the pyrrolidine ring, suggesting that specific modifications can lead to improved efficacy against lung cancer cells .

- In Vivo Testing : Animal model studies have indicated that certain derivatives possess anti-inflammatory properties alongside antimicrobial effects, suggesting a multifaceted therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid, and how are key intermediates characterized?

The synthesis typically involves multi-step pathways, such as:

- Condensation reactions between aryl halides and pyrrolidine precursors, using catalysts like palladium or copper (e.g., Suzuki coupling) .

- Cyclization steps under controlled pH and temperature, often with solvents like DMF or toluene .

- Carboxylic acid functionalization via hydrolysis or oxidation of ester intermediates . Characterization employs 1H/13C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons), FT-IR (C=O stretch at ~1700 cm⁻¹), and HPLC for purity validation (>95%) .

Q. How can researchers confirm the structural identity of this compound and distinguish it from stereoisomers?

- X-ray crystallography resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers using hexane/isopropanol mobile phases .

- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₃ClNO₂: 250.0634) .

Advanced Research Questions

Q. What strategies optimize reaction yields while maintaining stereochemical integrity during synthesis?

- Design of Experiments (DoE) methodologies (e.g., factorial designs) identify critical parameters (temperature, catalyst loading) to maximize yield and minimize side reactions .

- Protecting groups (e.g., tert-butyloxycarbonyl, Boc) prevent undesired ring-opening or racemization during functionalization .

- In-situ monitoring via Raman spectroscopy tracks reaction progress and detects intermediates .

Q. How can computational methods aid in predicting biological activity or reaction pathways for this compound?

- Density Functional Theory (DFT) calculates transition states and activation energies for key reactions (e.g., cyclization barriers) .

- Molecular docking screens against target enzymes (e.g., kinases, proteases) to prioritize in vitro assays .

- QSAR models correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity .

Q. What experimental approaches resolve contradictions in spectroscopic or biological data?

- Cross-validation using complementary techniques: Compare NMR data with X-ray structures to confirm regiochemistry .

- Dose-response assays (e.g., IC₅₀ determinations) under standardized conditions reduce variability in biological activity reports .

- Impurity profiling via LC-MS identifies byproducts that may skew biological results .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Forced degradation studies expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .

- Accelerated stability testing in lyophilized vs. solution states predicts shelf-life using Arrhenius kinetics .

Q. What techniques are recommended for studying metabolic pathways or pharmacokinetics in preclinical models?

- Radiolabeled analogs (e.g., ¹⁴C at the methyl group) track absorption/distribution in vivo .

- Microsomal incubation (human/rat liver microsomes) identifies Phase I/II metabolites via LC-MS/MS .

Tables for Key Data

Table 1: Typical Spectroscopic Data for Structural Confirmation

Table 2: Common Synthetic Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.